molecular formula C23H18ClFN4O4S2 B12363467 Dhx9-IN-6

Dhx9-IN-6

Cat. No.: B12363467
M. Wt: 533.0 g/mol
InChI Key: NPHAXUSEUGJGNE-UHFFFAOYSA-N
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Description

Dhx9-IN-6 is a small molecule inhibitor targeting the DEAH-box helicase 9 (DHX9), an ATP-independent RNA helicase. DHX9 plays a crucial role in various cellular processes, including replication, transcription, translation, RNA splicing, and RNA processing. Overexpression of DHX9 has been observed in multiple cancer types, making it an attractive target for oncology drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dhx9-IN-6 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic strategies for similar compounds often involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Dhx9-IN-6 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Dhx9-IN-6 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a tool compound to study the role of DHX9 in various biochemical pathways and to develop new synthetic methodologies.

    Biology: Investigates the biological functions of DHX9, including its role in RNA processing and genomic stability.

    Medicine: Explores the therapeutic potential of DHX9 inhibition in cancer treatment, particularly in tumors with microsatellite instability.

Mechanism of Action

Dhx9-IN-6 exerts its effects by inhibiting the activity of DHX9, leading to the accumulation of RNA/DNA secondary structures such as R-loops and circular RNA. This induces replication stress and prevents DNA replication in the S phase, ultimately leading to apoptosis in cancer cells. The molecular targets and pathways involved include the RNA helicase activity of DHX9 and its interactions with various RNA and DNA substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dhx9-IN-6 is unique due to its specific binding affinity and selectivity for DHX9, making it a potent inhibitor with potential therapeutic applications in cancer treatment. Its ability to induce replication stress and apoptosis in cancer cells with microsatellite instability sets it apart from other inhibitors .

Properties

Molecular Formula

C23H18ClFN4O4S2

Molecular Weight

533.0 g/mol

IUPAC Name

N-[3-chloro-5-(methanesulfonamido)phenyl]-4-[3-[(5-fluoropyridin-3-yl)methoxy]pyridin-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C23H18ClFN4O4S2/c1-35(31,32)29-19-8-16(24)7-18(9-19)28-23(30)21-6-15(13-34-21)22-20(3-2-4-27-22)33-12-14-5-17(25)11-26-10-14/h2-11,13,29H,12H2,1H3,(H,28,30)

InChI Key

NPHAXUSEUGJGNE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=CC(=C1)NC(=O)C2=CC(=CS2)C3=C(C=CC=N3)OCC4=CC(=CN=C4)F)Cl

Origin of Product

United States

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